molecular formula C21H18N4O2 B2855138 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941959-07-5

3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2855138
CAS RN: 941959-07-5
M. Wt: 358.401
InChI Key: JFVOZQKWDSYZHV-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications

The compound belongs to the group of 1H-Pyrazolo[3,4-b]pyridines, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been extensively studied for their biomedical applications .

Synthesis Methods

The synthesis of such compounds often involves Knoevenagel condensation reaction followed by Michael addition . The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been widely studied .

Substitution Patterns

The substitution patterns of 1H-Pyrazolo[3,4-b]pyridines establish the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . This analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Antimicrobial Activity

Some derivatives of this compound have shown potential as antimicrobial agents . Further studies are needed to develop these compounds as good leads for designing new antimicrobial agents .

Therapeutic Activity

The therapeutic activity of such compounds has been evaluated using quantum evaluation methods . The co-crystallized ligand was taken into account by modifying the scoring grids for the two proteins using the receptor grid generation tool .

Role in Cell Biology

Indoles, which are closely related to pyrazolopyridines, play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 2-amino-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with o-toluidine followed by cyclization with phenyl isocyanate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid", "o-toluidine", "phenyl isocyanate", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate with phenyl isocyanate in the presence of a catalyst such as triethylamine to form the pyrazolopyridine ring.", "Step 3: Oxidation of the pyrazolopyridine ring with an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the final product, 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] }

CAS RN

941959-07-5

Product Name

3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Molecular Formula

C21H18N4O2

Molecular Weight

358.401

IUPAC Name

3-methyl-N-(2-methylphenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-13-8-6-7-11-17(13)23-21(27)16-12-22-20-18(19(16)26)14(2)24-25(20)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,26)(H,23,27)

InChI Key

JFVOZQKWDSYZHV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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